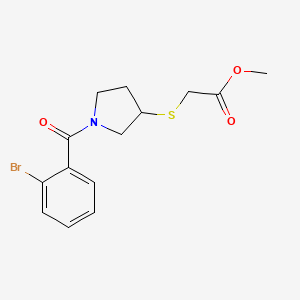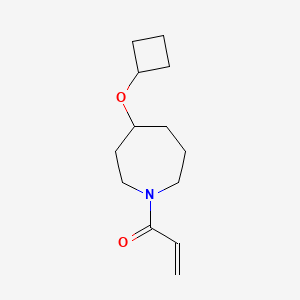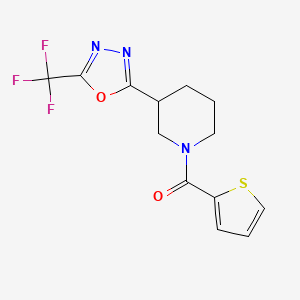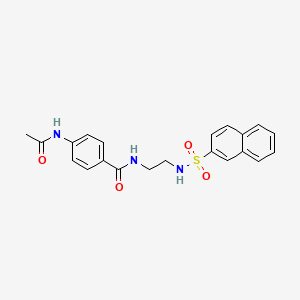
Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research. Its unique structure and properties have made it a subject of interest in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have explored the synthesis of novel compounds with potential biological activities, such as antihypertensive, antibacterial, antimycobacterial, and antioxidant properties. For example, compounds derived from similar structures have been synthesized and evaluated for their antihypertensive α-blocking activity, showing good efficacy and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Another study demonstrated the synthesis of novel benzothiazole derivatives with potential antibacterial and antioxidant activities, indicating the versatility of these structures in drug design (Bhoi, Borad, Pithawala, & Patel, 2016).
Catalytic Properties and Chemical Transformations
The chemical reactivity and catalytic applications of compounds containing pyrrolidinyl and thioacetate groups have been explored. For instance, ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands, which share similarities in structural motifs, have shown promising catalytic activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto, García-Eleno, Guisado-Barrios, Spasyuk, Gusev, & Peris, 2015).
Heterocyclic Synthesis
Compounds with thioacetate and pyrrolidinyl groups are key intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks has been reported, with these frameworks exhibiting interesting antibacterial and antimycobacterial activities (Belveren, Dondas, Ülger, Poyraz, García‐Mingüens, Ferrándiz-Saperas, & Sansano, 2017). This showcases the potential of such compounds in the development of new therapeutic agents.
Photophysical Properties
Investigations into the photophysical properties of heterocyclic compounds, such as pyridylthiazoles, have revealed high luminescence and potential applications in metal sensing and laser dyes. These studies highlight the diverse applications of compounds containing thioacetate and pyrrolidinyl groups in materials science (Grummt, Weiss, Birckner, & Beckert, 2007).
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a mechanism similar to other compounds containing a pyrrolidinyl moiety . These compounds often exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
methyl 2-[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-10-6-7-16(8-10)14(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQYMAZFQHRCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2994908.png)


![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)


![3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2994916.png)
![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)


![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)
